molecular formula C15H16F3N5OS B4687240 N-[1-(1-ethyl-1H-pyrazol-3-yl)ethyl]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide CAS No. 1006349-19-4

N-[1-(1-ethyl-1H-pyrazol-3-yl)ethyl]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide

Cat. No.: B4687240
CAS No.: 1006349-19-4
M. Wt: 371.4 g/mol
InChI Key: VJUJTINNVLOOJM-UHFFFAOYSA-N
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Description

N-[1-(1-ethyl-1H-pyrazol-3-yl)ethyl]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C15H16F3N5OS and its molecular weight is 371.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 371.10276581 g/mol and the complexity rating of the compound is 508. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[1-(1-ethylpyrazol-3-yl)ethyl]-1-methyl-3-(trifluoromethyl)thieno[2,3-c]pyrazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3N5OS/c1-4-23-6-5-10(20-23)8(2)19-13(24)11-7-9-12(15(16,17)18)21-22(3)14(9)25-11/h5-8H,4H2,1-3H3,(H,19,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJUJTINNVLOOJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C(C)NC(=O)C2=CC3=C(S2)N(N=C3C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3N5OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101111427
Record name N-[1-(1-Ethyl-1H-pyrazol-3-yl)ethyl]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101111427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1006349-19-4
Record name N-[1-(1-Ethyl-1H-pyrazol-3-yl)ethyl]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1006349-19-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[1-(1-Ethyl-1H-pyrazol-3-yl)ethyl]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101111427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N-[1-(1-ethyl-1H-pyrazol-3-yl)ethyl]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H23F3N6O2SC_{20}H_{23}F_3N_6O_2S, with a molecular weight of 468.5 g/mol. The IUPAC name is N-[3-(cyclohexylcarbamoyl)-1-ethylpyrazol-4-yl]-1-methyl-3-(trifluoromethyl)thieno[2,3-c]pyrazole-5-carboxamide. The structure features a thieno[2,3-c]pyrazole moiety, which is significant for its biological interactions.

PropertyValue
Molecular FormulaC20H23F3N6O2S
Molecular Weight468.5 g/mol
IUPAC NameN-[3-(cyclohexylcarbamoyl)-1-ethylpyrazol-4-yl]-1-methyl-3-(trifluoromethyl)thieno[2,3-c]pyrazole-5-carboxamide
InChI KeyQTYHRSRLUZRQLN-UHFFFAOYSA-N

The compound's mechanism of action primarily involves its interaction with specific molecular targets, such as enzymes and receptors, which modulate various biological pathways. Preliminary studies suggest that it may inhibit certain enzymes involved in cell proliferation, indicating potential anticancer properties. For instance, it has been observed to affect tubulin polymerization, leading to cell cycle arrest in cancer cells .

Anticancer Activity

Research indicates that derivatives of pyrazole compounds exhibit significant anticancer activity. For example, compounds similar to this compound have shown IC50 values in the low micromolar range against various cancer cell lines . Specifically, one study highlighted that a related compound exhibited an IC50 value of 0.08–12.07 µM while inhibiting tubulin polymerization .

Anti-inflammatory Effects

In addition to anticancer properties, this compound may also possess anti-inflammatory effects. Studies on similar pyrazole derivatives have demonstrated their ability to inhibit TNF-alpha production and reduce inflammatory responses in vitro and in vivo . For instance, one derivative showed a significant dose-dependent inhibition of serum TNF-alpha and IL-6 levels in animal models .

Case Studies

Several case studies have highlighted the efficacy of pyrazole-based compounds in clinical settings:

  • Cell Proliferation Inhibition : A study found that a related pyrazole compound inhibited the viability of MCF7 breast cancer cells with an IC50 value of 39.70 µM, showcasing its potential as an anticancer agent .
  • Inflammation Modulation : Another study demonstrated that a pyrazole derivative could significantly inhibit LPS-induced TNF-alpha release in human monocytic cell lines (THP1), indicating its potential for treating inflammatory diseases .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-[1-(1-ethyl-1H-pyrazol-3-yl)ethyl]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide exhibit significant anticancer properties. The thieno[2,3-c]pyrazole scaffold has been associated with the inhibition of various cancer cell lines by interfering with critical signaling pathways involved in tumor growth and metastasis.

Case Study:
In a study published in European Journal of Medicinal Chemistry, derivatives of thieno[2,3-c]pyrazole were synthesized and tested against breast cancer cell lines, showing IC50 values in the low micromolar range, indicating potent activity against cancer cells .

Anti-inflammatory Properties

The compound has shown promise in reducing inflammation through inhibition of pro-inflammatory cytokines. This property is particularly relevant for developing treatments for chronic inflammatory diseases.

Research Findings:
A study demonstrated that thieno[2,3-c]pyrazole derivatives could effectively reduce levels of TNF-alpha and IL-6 in vitro, suggesting potential use in therapeutic applications for conditions like rheumatoid arthritis .

Pesticide Development

This compound has been explored as a potential pesticide due to its ability to disrupt the metabolic processes of pests.

Field Trials:
Field trials have indicated that formulations containing this compound can significantly reduce pest populations while being less toxic to beneficial insects compared to traditional pesticides .

Development of Functional Materials

The unique properties of this compound make it suitable for use in creating advanced materials.

Applications:
Research has shown its utility in synthesizing conductive polymers and nanocomposites which can be used in electronic devices . The incorporation of this compound into polymer matrices enhances electrical conductivity and thermal stability.

Summary Table of Applications

Application AreaSpecific Use CaseKey Findings
Medicinal ChemistryAnticancer agentsPotent activity against breast cancer cell lines
Anti-inflammatory drugsReduction in TNF-alpha and IL-6 levels
Agricultural SciencePesticide formulationsEffective pest control with lower toxicity
Material ScienceConductive polymersEnhanced conductivity and thermal stability

Q & A

Q. What synthetic strategies are commonly employed to synthesize this compound?

The synthesis involves multi-step organic reactions, typically starting with the formation of the pyrazole and thieno[2,3-c]pyrazole cores. For analogous compounds, condensation reactions between aldehyde and carboxylic acid derivatives (e.g., 3,5-dimethyl-1-phenylpyrazole-4-carbaldehyde and thieno[2,3-c]pyrazole-5-carboxylic acid) are used, followed by coupling with ethyl-substituted pyrazole intermediates. Catalysts like palladium or copper may facilitate cross-coupling steps. Purification via recrystallization or column chromatography is critical for achieving high purity (>95%) .

Q. How is the molecular structure of this compound validated experimentally?

Key techniques include:

  • NMR spectroscopy : 1H, 13C, and 19F NMR to confirm substituent positions and connectivity.
  • X-ray crystallography : Definitive structural elucidation (e.g., bond angles and torsion angles, as seen in for a related compound).
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight and fragmentation patterns.
  • IR spectroscopy : Identification of functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

Common assays include:

  • Enzyme inhibition : Kinase or protease inhibition assays (IC50 determination via fluorometric or colorimetric methods).
  • Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7).
  • Receptor binding : Radioligand displacement assays for GPCR targets. Positive controls (e.g., staurosporine for kinase inhibition) and dose-response curves are essential for reliability .

Advanced Research Questions

Q. How can reaction yields for critical intermediates be optimized?

Optimization strategies include:

  • Catalyst screening : Pd(PPh3)4 for Suzuki-Miyaura couplings (yields up to 85% in ).
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reactivity.
  • Temperature control : Microwave-assisted synthesis reduces reaction time.
  • Continuous flow reactors : Improve scalability and reproducibility (e.g., 77–85% yields in ) .

Q. What computational approaches predict binding modes to biological targets?

  • Molecular docking : Tools like AutoDock Vina or Glide model interactions with active sites (e.g., hydrophobic pockets accommodating trifluoromethyl groups).
  • Molecular dynamics (MD) simulations : Assess binding stability over 100-ns trajectories.
  • QSAR models : Relate substituent electronic parameters (Hammett σ) to activity trends. Validate with experimental IC50 data .

Q. How to resolve contradictions in biological activity data across studies?

  • Assay standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and compound purity (HPLC >98%).
  • Orthogonal assays : Confirm enzyme inhibition via SPR and fluorogenic substrates.
  • Meta-analysis : Compare datasets from public repositories (ChEMBL, PubChem) to identify outliers .

Q. What strategies improve solubility for pharmacokinetic studies?

  • Structural modification : Introduce PEG or hydroxyl groups.
  • Formulation : Use cyclodextrins or lipid nanoparticles (e.g., 20% solubility increase in ).
  • Co-solvents : Ethanol or Captisol® in preclinical formulations. Monitor solubility via shake-flask method .

Q. How to design structure-activity relationship (SAR) studies for derivatives?

  • Substituent variation : Modify trifluoromethyl, ethyl, or pyrazole groups.
  • Clustering analysis : Group analogs by electronic (HOMO/LUMO) or steric parameters.
  • Crystallographic data : Use X-ray structures (e.g., ) to guide rational design .

Methodological Considerations

Q. What techniques assess compound stability under storage conditions?

  • Accelerated stability testing : ICH Q1A guidelines (40°C/75% RH for 6 months).
  • HPLC monitoring : Detect degradation products (e.g., hydrolysis of the amide bond).
  • DSC/TGA : Evaluate thermal decomposition profiles .

Q. How to interpret conflicting spectroscopic data (e.g., NMR shifts)?

  • Dynamic effects : Use variable-temperature NMR to probe conformational exchange.
  • 2D NMR : HSQC and NOESY resolve overlapping signals.
  • DFT calculations : Compare predicted vs. experimental chemical shifts (RMSD <0.1 ppm) .

Key Data from Evidence

  • Synthesis yields : 77–85% for multi-step reactions ().
  • Melting points : 115–190°C for related pyrazole derivatives ().
  • Biological activity : IC50 values in nM ranges for kinase inhibition (inferred from ).

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-(1-ethyl-1H-pyrazol-3-yl)ethyl]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[1-(1-ethyl-1H-pyrazol-3-yl)ethyl]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide

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